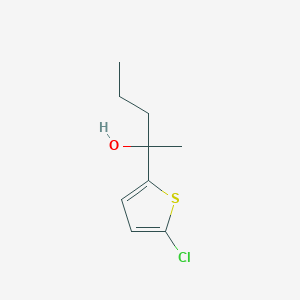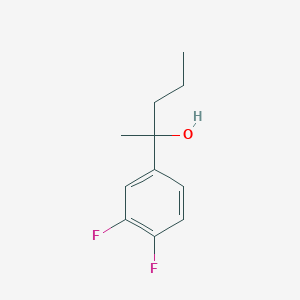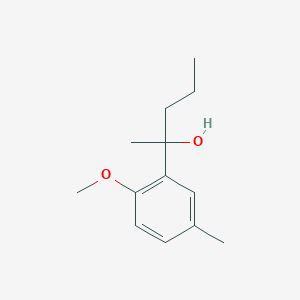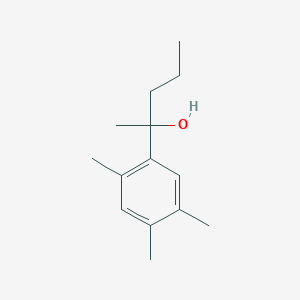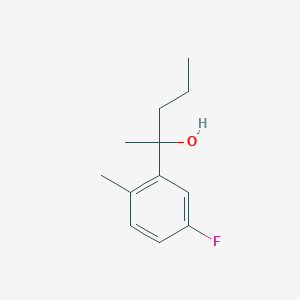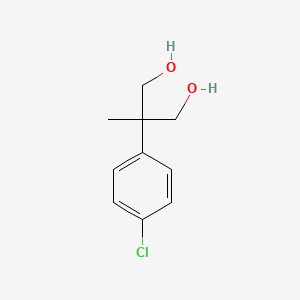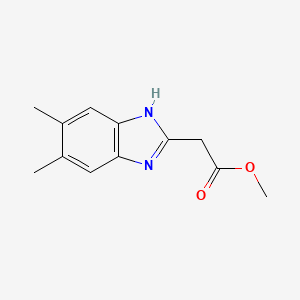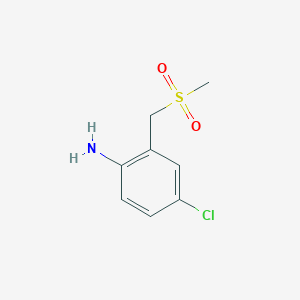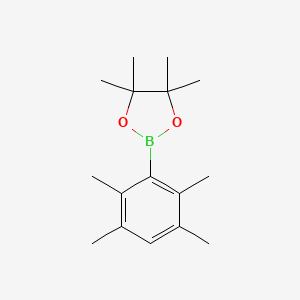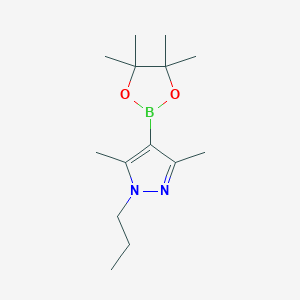
3-(Benzyloxy)cyclohexanol
Descripción general
Descripción
3-(Benzyloxy)cyclohexanol is a useful research compound. Its molecular formula is C13H18O2 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Benzyloxy)cyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzyloxy)cyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Hydrogenation and Hydrodeoxygenation:
- Cyclohexanol, a derivative of 3-(Benzyloxy)cyclohexanol, is a significant intermediate in the synthesis of Nylon-6 and plasticizers. Cobalt oxide nanoparticles on porous carbon efficiently hydrogenate phenol to cyclohexanol (Wei et al., 2018).
- The hydrodeoxygenation of phenol over palladium catalysts on oxophilic supports like ZrO2 is another application, where the selectivity towards benzene reduces the formation of ring-hydrogenated products like cyclohexanone and cyclohexanol (de Souza et al., 2015).
- CeO2-supported Ru single-atom catalysts can efficiently hydrogenate the benzene ring and catalyze etheric C-O(R) bond cleavage without changing the C-O(H) bond, producing high yields of cyclohexanols (Zhang et al., 2022).
Synthesis and Analysis Techniques:
- 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl chloride is an effective fluorescence derivatization reagent for primary and secondary alcohols like cyclohexanol in high-performance liquid chromatography (Iwata et al., 1986).
- Synthesis of bis benzylidene cyclohexanone derivatives and their evaluation for α-glucosidase inhibitory activity highlights the potential of cyclohexanol derivatives in medicinal chemistry (Lotfy et al., 2017).
Oxidation Reactions and Catalysis:
- Peroxotungstate and peroxomolybdate-based bis-quaternary phosphonium salts demonstrate excellent catalytic ability in the oxidation of cyclohexanol and benzyl alcohol to cyclohexanone and benzaldehyde or benzoic acid (Shi & Wei, 2005).
- Ru/ZrO2–La(OH)3, a metal-solid base bifunctional catalyst, shows excellent performance in the partial hydrodeoxygenation of lignin-derived phenols, converting them into cyclohexanol and alkyl cyclohexanols (Xu et al., 2016).
Pharmacological Applications:
- 3-[4-(1,1-Dimethylheptyl)-2-hydroxyphenyl]cyclohexanol, derived from 3-(Benzyloxy)cyclohexanol, was synthesized and tested as an analgesic, showing potency equivalent to morphine (Melvin et al., 1984).
Solvent Applications:
- Cyclohexanol's use as a solvent in the cryoscopic microdetermination of molecular weights highlights its utility in analytical chemistry (Ehrlich-Rogozinsky & Cheronis, 1961).
Propiedades
IUPAC Name |
3-phenylmethoxycyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCYVWGCOXVSBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)cyclohexanol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

